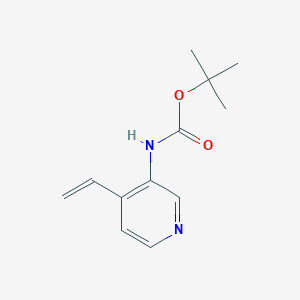
tert-Butyl (4-vinylpyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-vinylpyridin-3-yl)carbamate: is an organic compound with the molecular formula C12H16N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is notable for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-vinylpyridin-3-yl)carbamate typically involves the reaction of 4-vinylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-vinylpyridin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the vinyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (4-vinylpyridin-3-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology: In biological research, this compound is used as a protecting group for amines, allowing for selective reactions and modifications of biomolecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins .
Mechanism of Action
The mechanism of action of tert-Butyl (4-vinylpyridin-3-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This allows for selective modifications and synthesis of complex molecules .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-Butyl (4-ethynylphenyl)carbamate: Another carbamate derivative with applications in organic synthesis.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Used in the synthesis of pharmaceutical intermediates.
Uniqueness: tert-Butyl (4-vinylpyridin-3-yl)carbamate is unique due to its vinyl group, which allows for additional functionalization and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex molecules and polymers .
Biological Activity
Tert-butyl (4-vinylpyridin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a possible therapeutic agent against various pathogens. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- CAS Number : [1523530-35-9]
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, thereby improving neurotransmission in cholinergic pathways affected in neurodegenerative conditions .
- Amyloid Beta Aggregation Prevention : Studies suggest that this compound can inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease pathology. It has been observed to reduce the formation of fibrils from amyloid beta (Aβ) by approximately 85% at concentrations around 100 µM .
- Anti-inflammatory Effects : The compound appears to modulate inflammatory responses in astrocytes by reducing levels of pro-inflammatory cytokines such as TNF-α, which are elevated during neurodegeneration .
Biological Activity Data
| Biological Activity | Observations | References |
|---|---|---|
| AChE Inhibition | IC50 = 0.17 µM | |
| Amyloid Beta Aggregation | 85% inhibition at 100 µM | |
| TNF-α Reduction | Significant decrease in astrocytic cultures |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on astrocytes exposed to Aβ 1-42. The results indicated that while Aβ significantly reduced cell viability, co-treatment with the compound improved cell viability from 43.78% to 62.98%, suggesting protective effects against Aβ-induced toxicity .
Case Study 2: In Vivo Efficacy
In vivo studies using a scopolamine-induced model of cognitive impairment showed that while this compound decreased β-secretase activity and Aβ levels, its efficacy was less pronounced compared to established treatments like galantamine. This discrepancy was attributed to the compound's bioavailability in the brain .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
tert-butyl N-(4-ethenylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H16N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h5-8H,1H2,2-4H3,(H,14,15) |
InChI Key |
BBFOZMZLSLPTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















